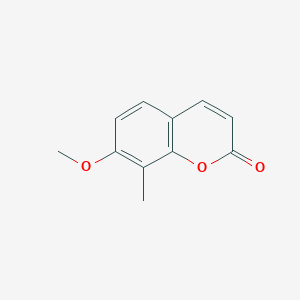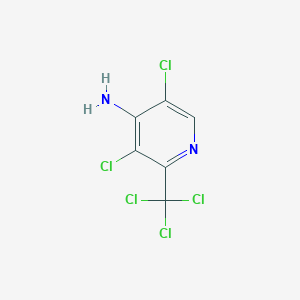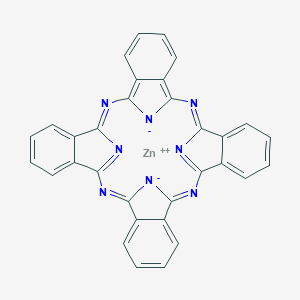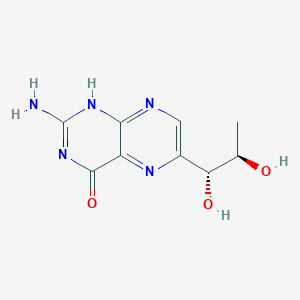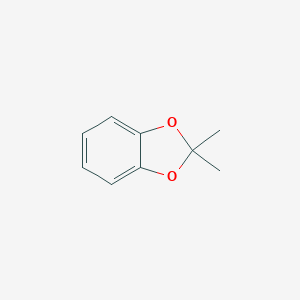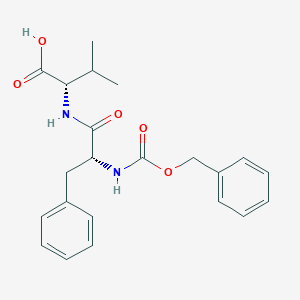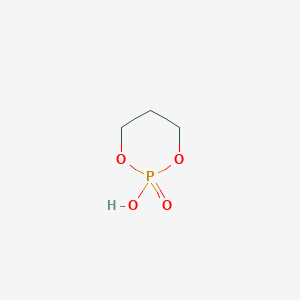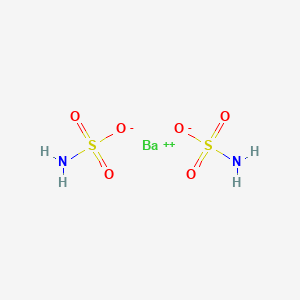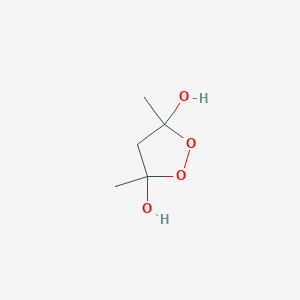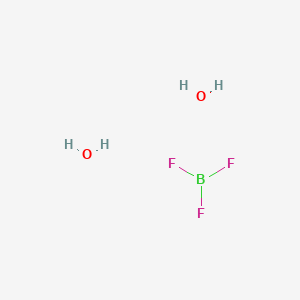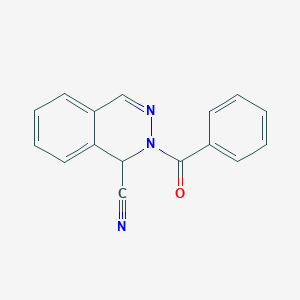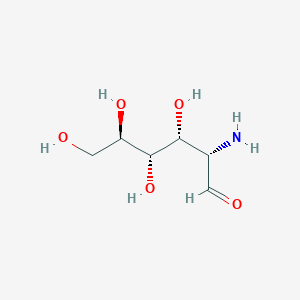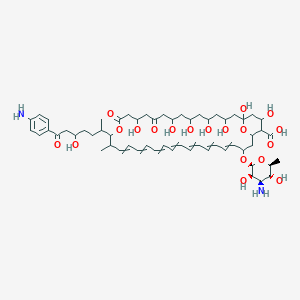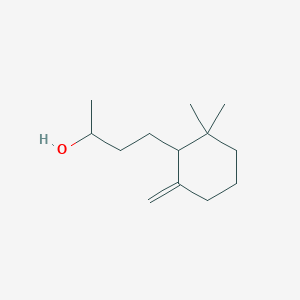
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene- is a chemical compound with the molecular formula C12H20O. It is commonly known as 'isophorone' and is used in various industrial applications.
Mécanisme D'action
The mechanism of action of isophorone is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions. Isophorone is also known to have antioxidant properties, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
Isophorone has been shown to have toxic effects on the liver and kidneys in animal studies. It is also a skin and eye irritant. However, the effects of isophorone on human health are not well understood. Isophorone has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Isophorone has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it useful in high-temperature reactions. Isophorone is also a good solvent for polar and nonpolar compounds. However, isophorone is toxic and flammable, which limits its use in certain lab experiments.
Orientations Futures
There are several future directions for the use of isophorone in scientific research. Isophorone can be used as a starting material in the synthesis of new pharmaceuticals and agrochemicals. Isophorone can also be used as a solvent in the production of new resins, coatings, and adhesives. Further research is needed to understand the mechanism of action of isophorone and its potential health effects.
Conclusion:
In conclusion, isophorone is a useful chemical compound with various scientific research applications. It is synthesized through the aldol condensation of acetone and formaldehyde and is used as a solvent in the production of resins, coatings, and adhesives. Isophorone has toxic effects on the liver and kidneys in animal studies and is a skin and eye irritant. However, further research is needed to understand the mechanism of action of isophorone and its potential health effects.
Méthodes De Synthèse
Isophorone is synthesized through the aldol condensation of acetone and formaldehyde. The reaction is catalyzed by a base such as potassium hydroxide or sodium hydroxide. The resulting product is then subjected to distillation to obtain pure isophorone.
Applications De Recherche Scientifique
Isophorone has various scientific research applications. It is used as a solvent in the production of resins, coatings, and adhesives. Isophorone is also used as a starting material in the synthesis of various organic compounds. It is used as a reagent in the synthesis of pharmaceutical intermediates, agrochemicals, and fragrances.
Propriétés
Numéro CAS |
13720-13-3 |
|---|---|
Nom du produit |
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene- |
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-ol |
InChI |
InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11-12,14H,1,5-9H2,2-4H3 |
Clé InChI |
XYSOCYCFJHMQON-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(=C)CCCC1(C)C)O |
SMILES canonique |
CC(CCC1C(=C)CCCC1(C)C)O |
Autres numéros CAS |
13720-13-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



